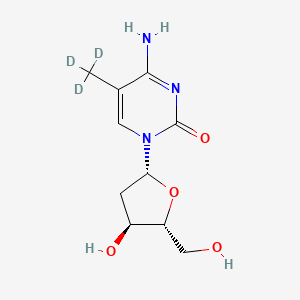
Neocarratetraose 4(1),4(3)-disulfate disodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Neocarratetraose 4(1),4(3)-disulfate disodium salt is a sulfated oligosaccharide derived from carrageenan, a natural polysaccharide extracted from red seaweeds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Neocarratetraose 4(1),4(3)-disulfate disodium salt is typically prepared enzymatically from κ-carrageenan. The enzymatic process involves the use of specific glycosulphatase enzymes that selectively cleave the sulfate groups from the carrageenan backbone, resulting in the formation of the desired oligosaccharide .
Industrial Production Methods: Industrial production of this compound involves the extraction of κ-carrageenan from red seaweeds, followed by enzymatic treatment to produce this compound. The process is optimized to ensure high yield and purity, with careful control of reaction conditions such as temperature, pH, and enzyme concentration .
Analyse Des Réactions Chimiques
Types of Reactions: Neocarratetraose 4(1),4(3)-disulfate disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of desulfated oligosaccharides.
Substitution: The sulfate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Desulfated oligosaccharides.
Substitution: Functionalized oligosaccharides with various substituents.
Applications De Recherche Scientifique
Neocarratetraose 4(1),4(3)-disulfate disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying the properties and reactions of sulfated oligosaccharides.
Biology: Investigated for its potential role in cell signaling and interaction with proteins.
Medicine: Explored for its anticoagulant and antiviral properties, making it a candidate for therapeutic applications.
Industry: Utilized in the development of biomaterials and as a stabilizing agent in various formulations.
Mécanisme D'action
The mechanism of action of neocarratetraose 4(1),4(3)-disulfate disodium salt involves its interaction with specific molecular targets, such as proteins and enzymes. The sulfate groups on the oligosaccharide backbone play a crucial role in binding to these targets, modulating their activity and function. This interaction can influence various biological pathways, including coagulation and viral replication .
Comparaison Avec Des Composés Similaires
Neocarratetraose 4(1)-sulfate sodium salt: A related compound with a single sulfate group, used for similar applications but with different binding properties.
Carrageenan-derived oligosaccharides: Other sulfated oligosaccharides derived from carrageenan, each with unique structural and functional characteristics.
Uniqueness: Neocarratetraose 4(1),4(3)-disulfate disodium salt is unique due to its specific sulfation pattern, which imparts distinct binding properties and biological activities.
Propriétés
IUPAC Name |
sodium;[(2R,3S,4R,5R,6S)-4-[[(1R,3R,4R,5S)-4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-6-[[(1R,3R,4R,5R)-3-[(2R,3R,4R,5S,6R)-2,3-dihydroxy-6-(hydroxymethyl)-5-sulfooxyoxan-4-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O25S2.Na/c25-1-5-15(48-50(33,34)35)19(10(28)21(32)41-5)46-23-12(30)18-14(8(44-23)4-40-18)45-24-13(31)20(16(6(2-26)42-24)49-51(36,37)38)47-22-11(29)17-9(27)7(43-22)3-39-17;/h5-32H,1-4H2,(H,33,34,35)(H,36,37,38);/q;+1/p-1/t5-,6-,7-,8-,9?,10-,11-,12-,13-,14?,15+,16+,17+,18-,19-,20-,21-,22-,23-,24+;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVAARLSIKDHFO-BVHPHYLYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(O1)C(C(O2)OC3C(C(OC(C3OS(=O)(=O)[O-])CO)OC4C5COC4C(C(O5)OC6C(C(OC(C6OS(=O)(=O)O)CO)O)O)O)O)O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C([C@H](O1)[C@H]([C@H](O2)O[C@@H]3[C@H]([C@@H](O[C@@H]([C@@H]3OS(=O)(=O)[O-])CO)OC4[C@H]5CO[C@@H]4[C@H]([C@H](O5)O[C@@H]6[C@H]([C@@H](O[C@@H]([C@@H]6OS(=O)(=O)O)CO)O)O)O)O)O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H37NaO25S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
812.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4,5-Dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]isoindole-1,3-dione](/img/structure/B1140532.png)

![3,3,4-trideuterio-5-[(3S,5R,8R,9S,10S,12R,13S,14S,17S)-3-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]furan-2-one](/img/structure/B1140535.png)

![Tert-butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-methylsulfonylpyrimidin-5-YL]-(3R,5S)-isopropylidene-(E)-6-heptenoate](/img/structure/B1140539.png)





![(7S,11S,12S,13S,14R,15R,16R,17S,18S)-1'-tert-butyl-2,13,15,17,32-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethylspiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(32),2,4,9,19,21,24,26,30-nonaene-28,4'-piperidine]-6,23-dione](/img/structure/B1140550.png)


